molecular formula C5H9Br B6589014 1-bromo-2-methylcyclobutane, Mixture of diastereomers CAS No. 80204-23-5

1-bromo-2-methylcyclobutane, Mixture of diastereomers

Cat. No.: B6589014
CAS No.: 80204-23-5
M. Wt: 149.03 g/mol
InChI Key: IXHHSYDNHZYFGE-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclobutane is a chemical compound with the molecular formula C5H9Br. It belongs to the family of saturated cyclic compounds and is characterized by the presence of a bromine atom and a methyl group attached to a cyclobutane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclobutane can be synthesized through the bromination of 2-methylcyclobutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2-methylcyclobutane.

Industrial Production Methods: Industrial production of 1-bromo-2-methylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylcyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methylcyclobutane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-2-methylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-methylcyclobutane is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of diastereomers adds to its complexity and potential for stereoselective reactions .

Properties

CAS No.

80204-23-5

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-2-methylcyclobutane

InChI

InChI=1S/C5H9Br/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3

InChI Key

IXHHSYDNHZYFGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1Br

Purity

95

Origin of Product

United States

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